5-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol
Description
The compound 5-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol (hereafter referred to as the target compound) is a heterocyclic molecule featuring a pyrazole-triazole-thiol core. Its structure includes a 4-chloro-1-ethyl-pyrazole moiety, a tetrahydrofuran (THF)-derived methyl group, and a thiol substituent on the triazole ring.
Properties
IUPAC Name |
3-(4-chloro-1-ethylpyrazol-3-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN5OS/c1-2-17-7-9(13)10(16-17)11-14-15-12(20)18(11)6-8-4-3-5-19-8/h7-8H,2-6H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJDCKGBNWERRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NNC(=S)N2CC3CCCO3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The structure combines elements from pyrazole and triazole pharmacophores, which are known for their diverse biological properties.
Antimicrobial Properties
Research has indicated that derivatives of triazoles exhibit significant antimicrobial activity. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.6 μg/ml | |
| Escherichia coli | 31.25 μg/ml | |
| Pseudomonas aeruginosa | 62.5 μg/ml |
The compound's thio group in the triazole ring is believed to enhance its interaction with microbial enzymes, thus inhibiting their growth.
Antifungal Activity
Similar studies have highlighted the antifungal potential of triazole derivatives. The compound has been tested against Candida albicans, showing promising results that suggest its utility in treating fungal infections.
Anticancer Activity
Recent investigations into the anticancer properties of triazole derivatives have revealed that compounds like this one can inhibit the proliferation of cancer cells. For example:
These findings indicate that the compound may exert cytotoxic effects on certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of sulfur in the triazole ring may allow for effective binding to active sites of microbial enzymes.
- Cell Membrane Disruption : Triazole derivatives often disrupt fungal cell membranes, leading to cell lysis.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, affecting replication and transcription processes in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of pyrazole and triazole derivatives demonstrated that compounds with similar structures to the target compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Screening : In vitro assays revealed that certain triazole derivatives could significantly reduce cell viability in multiple cancer lines, indicating a potential for development into therapeutic agents.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Analysis and Structural Features
The target compound’s unique features include:
- 4-Chloro-1-ethyl-pyrazole : Enhances lipophilicity and may influence membrane permeability.
- Triazole-thiol : A reactive group capable of disulfide formation or metal chelation.
Comparisons with structurally similar compounds are summarized below:
Table 1: Comparison of Substituents and Key Features
Crystal Packing and Intermolecular Interactions
- Target Compound: No crystallographic data are available, but the THF-methyl group may introduce unique packing via O···H or S···H interactions.
- Compounds 4 and 5 : Exhibit nearly identical packing despite halogen differences, with slight adjustments in van der Waals contacts and π-stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
